molecular formula C18H17F3N6 B6453172 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine CAS No. 2549027-95-2

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine

Cat. No.: B6453172
CAS No.: 2549027-95-2
M. Wt: 374.4 g/mol
InChI Key: WBJMKHHLFANVGH-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary target of the compound 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is the Discoidin Domain Receptors (DDRs) . DDRs are a unique class of receptor tyrosine kinases that bind to the extracellular matrix collagen . They have been identified as potential targets for the treatment of fibrosis .

Mode of Action

The compound interacts with DDRs, inhibiting their activity . This inhibition is achieved by the compound binding to the active site of the DDRs, preventing them from interacting with their natural ligands, the collagens . This results in a decrease in the downstream signaling pathways that are activated by DDRs .

Biochemical Pathways

The inhibition of DDRs affects several biochemical pathways. DDRs play a crucial role in the signaling pathways involved in cell proliferation, differentiation, migration, and extracellular matrix remodeling . By inhibiting DDRs, the compound disrupts these pathways, leading to a reduction in fibrosis .

Pharmacokinetics

The compound has been found to have good oral absorption and ideal tissue distribution . This suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for its bioavailability . .

Result of Action

The result of the compound’s action is a significant reduction in fibrosis . In a mouse model of fibrosis induced by bleomycin, the compound showed good anti-fibrotic effects, superior to the marketed drug nintedanib . This indicates that the compound could potentially be a promising candidate for further drug development for the treatment of fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6/c19-18(20,21)14-3-1-4-15(11-14)25-7-9-26(10-8-25)16-12-17(23-13-22-16)27-6-2-5-24-27/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJMKHHLFANVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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